molecular formula C18H12N4O5S B3007124 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 941892-10-0

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B3007124
CAS RN: 941892-10-0
M. Wt: 396.38
InChI Key: FALNVWKQPONEGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides, which are structurally related to the compound of interest, involves a one-pot ring conversion reaction starting from 3-(4-carboxy)phenylsydnone. This process demonstrates the potential for creating a variety of oxadiazole derivatives, which could be applicable to the synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide. The preliminary antimicrobial screening of these compounds showed that some exhibited higher activity compared to reference drugs, suggesting that similar compounds might also possess significant biological activities .

Molecular Structure Analysis

The molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a compound related to the target molecule, was determined using single-crystal X-ray analysis. The crystallographic data revealed a triclinic space group with specific cell dimensions and angles. This detailed structural information is crucial for understanding the molecular geometry and potential reactivity of oxadiazole derivatives. It provides a foundation for analyzing the molecular structure of this compound, which likely shares some structural characteristics with the analyzed compound .

Chemical Reactions Analysis

The study of the reaction between 3-amino-4-benzoylfurazan and potassium ethoxide, which led to the formation of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, provides insight into the chemical reactivity of oxadiazole rings. This information is pertinent when considering the chemical reactions that this compound might undergo. Understanding the intermediate steps and final products of such reactions can help predict the compound's behavior in various chemical environments .

Physical and Chemical Properties Analysis

Although the provided papers do not directly discuss the physical and chemical properties of this compound, the structural analysis and synthesis methods for related compounds offer indirect insights. For instance, the antimicrobial activity observed in similar oxadiazole derivatives suggests that the compound may also exhibit such properties. Additionally, the crystallographic data of a related molecule can be used to infer aspects of the compound's stability, solubility, and potential interactions with biological targets .

Scientific Research Applications

Antidiabetic Screening

A study by Lalpara et al. (2021) involved the synthesis of N-substituted dihydropyrimidine derivatives related to the compound . These compounds were evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay.

Synthesis and Characterization

Taha et al. (2014) conducted a study on a related compound, 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide, focusing on its synthesis and characterization through various steps Taha et al. (2014).

Antibacterial Activity

Aghekyan et al. (2020) explored the synthesis and antibacterial activity of novel 1,3,4-Oxadiazoles with structures similar to the compound of interest. They tested these compounds for their antibacterial properties Aghekyan et al. (2020).

Nematocidal Activity

A study by Liu et al. (2022) on 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group demonstrated their nematocidal activities against Bursaphelenchus xylophilus. The study highlighted the potential of these compounds as lead compounds for nematicide development Liu et al. (2022).

Antioxidant Activity

Research by Tumosienė et al. (2019) on 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives, including compounds with 1,3,4-oxadiazole structures, showed significant antioxidant activities, with some outperforming known antioxidants like ascorbic acid Tumosienė et al. (2019).

Crystal Structure and DFT Calculations

Kumara et al. (2017) conducted studies on the crystal structure and DFT calculations of novel 1,3,4-oxadiazole derivatives, providing insights into the structural and electronic properties of such compounds Kumara et al. (2017).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities, synthesis methods, and potential applications .

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O5S/c1-26-13-5-2-10(3-6-13)17-20-21-18(27-17)19-16(23)15-9-11-8-12(22(24)25)4-7-14(11)28-15/h2-9H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALNVWKQPONEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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